molecular formula C14H16F2O5 B8304733 Diethyl 2-(2,6-difluoro-4-methoxyphenyl)malonate

Diethyl 2-(2,6-difluoro-4-methoxyphenyl)malonate

Cat. No.: B8304733
M. Wt: 302.27 g/mol
InChI Key: XXKLOXYEKUSDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(2,6-difluoro-4-methoxyphenyl)malonate is a useful research compound. Its molecular formula is C14H16F2O5 and its molecular weight is 302.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16F2O5

Molecular Weight

302.27 g/mol

IUPAC Name

diethyl 2-(2,6-difluoro-4-methoxyphenyl)propanedioate

InChI

InChI=1S/C14H16F2O5/c1-4-20-13(17)12(14(18)21-5-2)11-9(15)6-8(19-3)7-10(11)16/h6-7,12H,4-5H2,1-3H3

InChI Key

XXKLOXYEKUSDJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1F)OC)F)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl malonate (0.505 mol) is added to a mixture of sodium hydride (0.412 mol) and 1,4-dioxane (230 ml) at 40° C. within 3 hours. The mixture is stirred for 90 minutes at 60° C. and copper(I) bromide (0.402 mol) is added. A mixture of 2,6-difluoro-4-methoxybromobenzene (0.2 mol) and 1,4-dioxane (50 ml) is added. The reaction mixture is heated at 100° C. for 14 hours and cooled to 15° C. Hydrochloric acid (12N, 350 ml) is added slowly at 15 to 20° C. The organic phase is separated off and the aqueous phase is extracted with ethyl acetate (250 ml) and toluene (200 ml). The combined organic phases are concentrated in vacuo. The residue is filtered over silica gel, washed with petroleum ether/ethyl acetate (15:1) and the solvent is distilled off. The residue is distilled in vacuo to yield 44.8 g of the product as an oil, 128-136° C. at 0.018 mbar.
Quantity
0.505 mol
Type
reactant
Reaction Step One
Quantity
0.412 mol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
copper(I) bromide
Quantity
0.402 mol
Type
catalyst
Reaction Step Four

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